BMS-932481
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-932481 is a γ-secretase modulator developed by Bristol-Myers Squibb. It is a non-NSAID bicyclic pyrimidine compound designed to selectively reduce the production of amyloid-beta peptides, specifically amyloid-beta 1-42 and amyloid-beta 1-40, while sparing the total amyloid-beta levels . This compound has been investigated for its potential use in treating Alzheimer’s disease by modulating the γ-secretase enzyme, which plays a critical role in the generation of amyloid-beta peptides .
Preparation Methods
The synthesis of BMS-932481 involves a six-step process based on vinylogous dynamic kinetic resolution (VDKR) of racemic intermediates . The key steps include:
Formation of the bicyclic pyrimidine core: This involves the reaction of a pyrimidine derivative with a suitable aldehyde under basic conditions.
Suzuki-Miyaura coupling: This step involves the coupling of a boronic acid derivative with a halogenated pyrimidine using a palladium catalyst.
Asymmetric hydrogenation: This step uses a rhodium catalyst to achieve high enantioselectivity.
Intramolecular hydroacylation: This step forms the bicyclic structure.
Noyori asymmetric transfer hydrogenation: This step further refines the enantioselectivity of the product.
Final deprotection and purification: This step involves removing protecting groups and purifying the final product.
Chemical Reactions Analysis
BMS-932481 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst, such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the pyrimidine ring.
The major products formed from these reactions include oxidized metabolites and substituted derivatives, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
Mechanism of Action
BMS-932481 modulates the activity of the γ-secretase enzyme, which is responsible for the cleavage of amyloid precursor protein (APP) to generate amyloid-beta peptides . By selectively reducing the production of amyloid-beta 1-42 and amyloid-beta 1-40, this compound aims to decrease the formation of amyloid plaques in the brain, which are characteristic of Alzheimer’s disease . The compound achieves this modulation without inhibiting the overall activity of γ-secretase, thereby avoiding potential side effects associated with complete enzyme inhibition .
Comparison with Similar Compounds
BMS-932481 is unique among γ-secretase modulators due to its selectivity and potency. Similar compounds include:
BMS-986133: Another γ-secretase modulator with a related chemical structure and similar potency.
Nirogacestat: A γ-secretase inhibitor that has shown efficacy in reducing amyloid-beta levels but with a different mechanism of action.
This compound stands out for its ability to selectively modulate γ-secretase activity without altering the total amount of amyloid-beta peptides produced, making it a promising candidate for further research and development .
Properties
CAS No. |
1263871-36-8 |
---|---|
Molecular Formula |
C24H24FN7O |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(7S)-7-(4-fluorophenyl)-2-N-[3-methoxy-4-(3-methyl-1,2,4-triazol-1-yl)phenyl]-4-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H24FN7O/c1-14-27-13-32(31-14)20-11-8-17(12-21(20)33-3)28-24-29-22-18(15-4-6-16(25)7-5-15)9-10-19(22)23(26-2)30-24/h4-8,11-13,18H,9-10H2,1-3H3,(H2,26,28,29,30)/t18-/m0/s1 |
InChI Key |
NDVMOVOEROCRIO-SFHVURJKSA-N |
Isomeric SMILES |
CC1=NN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(CC[C@H]4C5=CC=C(C=C5)F)C(=N3)NC)OC |
SMILES |
CC1=NN(C2=CC=C(NC3=NC([C@H](C4=CC=C(F)C=C4)CC5)=C5C(NC)=N3)C=C2OC)C=N1 |
Canonical SMILES |
CC1=NN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(CCC4C5=CC=C(C=C5)F)C(=N3)NC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-932481; BMS 932481; BMS932481 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.